2-(4-Bromophenyl)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 4-position of the phenyl ring and a carboxylic acid group at the 6-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the bromination of phenylacetic acid followed by cyclization to form the indole ring. The bromination can be carried out using bromine and mercuric oxide, while the cyclization can be achieved using various cyclization agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitriles or other substituted indole derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-containing compound with similar chemical properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer activities.
Uniqueness
2-(4-Bromophenyl)-1H-indole-6-carboxylic acid is unique due to its indole structure, which imparts distinct biological activities
Properties
CAS No. |
1956325-00-0 |
---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C15H10BrNO2/c16-12-5-3-9(4-6-12)13-7-10-1-2-11(15(18)19)8-14(10)17-13/h1-8,17H,(H,18,19) |
InChI Key |
ZMWPYMITNZOOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.